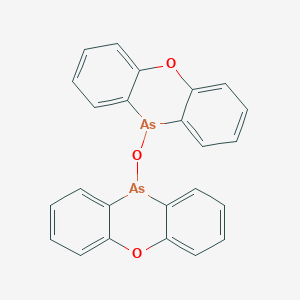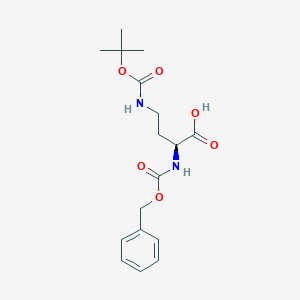
4,5-Diazafluoren-9-one
Overview
Description
Synthesis Analysis
The synthesis of 4,5-Diazafluoren-9-one is achieved through the oxidation of 1,10-phenanthroline, showcasing a pathway to form novel compounds like Schiff bases through further reactions with different hydrazones in acidic conditions. This process underlines the compound's versatility in generating new chemical entities with distinct properties (Qi Deqiang, 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied, revealing diverse coordination geometries around metal ions in their complexes. For instance, bis this compound silver(I) nitrate showcases distorted trigonal planar and linear coordination geometries around Ag(I), indicating the flexibility and adaptability of this ligand in forming various metal complexes (A. Massoud et al., 2011).
Chemical Reactions and Properties
This compound participates in a wide range of chemical reactions, including the formation of acylhydrazones and their metal complexes. These reactions highlight the compound's ability to act as a versatile ligand, forming stable chelate rings with metals such as lead(II) through enolic oxygen and azomethine nitrogen atoms, contributing to the structural diversity of metal-organic frameworks (W. Xiao et al., 2000).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, optical transparency, and thermal stability, are influenced by the incorporation of the diazafluorene unit into polymeric backbones. This structural feature imparts high glass transition temperatures and thermal degradation points, making these materials suitable for high-performance applications (Hui Li et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity and ability to form stable complexes with metals. These properties are essential for their application in various fields, including organic electronics, where they serve as electron-transporting materials, organic emitters, and components in organic light-emitting diodes (OLEDs). The unique electron-accepting capability of the 4,5-diazafluorene group contributes significantly to the development of materials with high performance in electronic and optoelectronic devices (K. Ono & Katsuhiro Saito, 2008).
Scientific Research Applications
Synthesis and Study of Polypyridyl Ligands : This compound is used for synthesizing heterocycles and studying long-range ring current effects in polypyridyl ligands, providing insights into electronic and NMR properties (Wang & Rillema, 1997).
Aromatic Poly(ether imide)s : 4,5-Diazafluorene-9-one serves as a starting material for synthesizing aromatic poly(ether imide)s, which are known for their high thermal stability and good optical transparency (Li et al., 2014).
Coordination Chemistry and Catalysis : This compound plays multiple roles in coordination chemistry, catalysis, photochemistry, photophysics, and bioinorganic chemistry (Annibale & Song, 2016).
Organic Device Applications : 4,5-Diazafluorene derivatives have potential applications in various organic devices like electron-transporting materials, organic emitters, emissive complexes, sensing elements, solar sensitizers, and antibiotics (Ono & Saito, 2008).
Ligand for Transition Metal Complexes : As a new ligand, 4,5-Diazafluorene-9-one benzoylhydrazone is used in the synthesis of transition metal complexes, contributing to research in molecular structure and interactions (Xiao et al., 2000).
Blue Phosphorescent OLEDs : The compound is utilized in highly efficient blue phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off, enhancing the performance of these devices (Zheng et al., 2012).
Antitumor Activity : Certain complexes containing 4,5-Diazafluoren-9-one exhibit growth inhibitory effects on human cancer cell lines, indicating potential in cancer research (Lu et al., 2008).
Hydrogen Bond Studies in Complexes : 4,5-Diazafluorene-9-one acylhydrazone ligands and their Pb(II) complexes are useful for studying molecular structure and hydrogen bonds in complexes (Xiao et al., 2000).
Donor-Acceptor Organic Semiconductors : Diazafluorenes and derivatives are promising candidates for donor-acceptor organic semiconductors with solvent-dependent fluorescence, contributing to the field of organic electronics (Zhao et al., 2011).
X-ray Structural Analysis : The X-ray structure of N-(4-nitrophenacyl)-4,5-diazafluoren-9-onium bromide reveals significant asymmetry, useful for studying tetracyclic systems (Caira et al., 2007).
Synthesis of Fluorene Ligands and Complexes : 4,5-Diazafluorene ligands and their Ru(II) complexes are synthesized and characterized, contributing to chemical research (Erden et al., 2015).
Electrochemical Properties in Organic Electronics : The compound shows high performance as an electron-transporting and hole-blocking material, relevant in the field of organic electronics (Ruo-fei, 2009).
Antimicrobial Activity : this compound silver(I) nitrate exhibits broad spectrum antimicrobial activity against various resistant clinical isolates, highlighting its potential in medical research (Massoud et al., 2011).
Novel Heterocyclic Compounds : It can react with activated symmetric dipolarophiles to give new heterocyclic compounds, expanding the scope of organic synthesis (Danac et al., 2004).
Pd-catalyzed Oxidation Reactions : As a ligand, 4,5-diazafluorene is highly effective in Pd-catalyzed oxidation reactions, providing valuable insights into catalysis (White et al., 2016).
Ruthenium(II) Complexes : 4,5-Diazafluorene-containing ruthenium(II) complexes show charge transfer absorptions and emission properties, relevant in spectroscopic studies (Cheng et al., 2014).
Schiff-base Characterization : The novel schiff-base formed from 4,5-Diazafluorene-9-one has been characterized, contributing to the understanding of its spectrum properties (Qi, 2010).
LC-MS Method Development : A developed LC-MS method can accurately determine this compound, showcasing its application in analytical chemistry (Shabir, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
4,5-Diazafluoren-9-one is a heterocyclic compound that behaves like cyclopentadienones . It reacts with [CpCo (C2H4)2] to form air-stable sandwich-type complexes [CpCo (η4-2)] . This suggests that the primary targets of this compound are metal ions, particularly cobalt ions.
Mode of Action
The compound interacts with its targets by forming stable complexes. The unshared electron pairs located within the molecular backbone of this compound can act cooperatively to bind transition metal cations . This interaction results in the formation of stable complexes, which could potentially influence the biochemical pathways in which these metal ions are involved.
Pharmacokinetics
It is known to be soluble in tetrahydrofuran (thf), dichloromethane, benzene, and toluene This suggests that the compound may have good bioavailability in systems where these solvents are present
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents suggests that the presence of these solvents in the environment could influence its action and efficacy . Additionally, the compound’s ability to form air-stable complexes suggests that it may have good stability in various environmental conditions .
properties
IUPAC Name |
3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMTUGNLBQSHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321556 | |
| Record name | 4,5-Diazafluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50890-67-0 | |
| Record name | 50890-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diazafluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Diazafluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4,5-diazafluoren-9-one, often abbreviated as dafone, has a molecular formula of C11H6N2O and a molecular weight of 182.18 g/mol. []
ANone: this compound can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure and purity. [, , , , , ]
- IR Spectroscopy: Reveals characteristic absorption bands corresponding to specific functional groups, such as the carbonyl (C=O) stretch. [, , , ]
- UV-Vis Spectroscopy: Helps to analyze the electronic transitions within the molecule and determine its absorption and emission properties. [, , , , ]
- Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in identification and characterization. [, ]
A: this compound often acts as a chelating ligand, coordinating to metal ions (e.g., Ag+, Cu2+, Zn2+, Pt2+, Ru2+) through its two nitrogen atoms. This chelation forms stable metal complexes with various geometries depending on the metal ion, its oxidation state, and the presence of other ligands. [, , , , , , , , , , , , , , , , , , , , ]
A: this compound itself can interact with DNA, but its metal complexes generally show stronger binding affinity. Studies suggest an intercalative mode of binding, where the planar aromatic structure of dafone inserts itself between DNA base pairs. [, , ]
A: this compound silver(I) nitrate complex (I) demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant clinical isolates. This activity was found to be comparable to or even better than some known antibiotics, especially against P. mirabilis, S. aureus, and K. pneumoniae. []
ANone: this compound and its metal complexes have shown potential in material science, particularly:
- Luminescent Materials: Europium tetracyanoplatinate incorporating this compound displays interesting luminescent properties, potentially useful in optoelectronic applications. []
- Hydrogel Loading: this compound silver(I) nitrate complex (I) can be loaded into hydrogels, allowing for controlled release and enhanced antibacterial activity. []
ANone: this compound has shown promise as a ligand in palladium-catalyzed reactions:
- Aerobic Dehydrogenative Heck Reaction: A Pd(OAc)2/4,5-diazafluoren-9-one catalyst system enables the aerobic dehydrogenative Heck alkenylation of ferrocene with alkenes, offering a more sustainable approach compared to traditional methods. []
- Aerobic Allylic C-H Acetoxylation: this compound acts as a crucial ligand in Pd(OAc)2-catalyzed aerobic allylic acetoxylation reactions. It supports catalytic turnover even without additional co-catalysts, unlike many other ligands. [, , ]
- Aerobic Acyloxylation of Allylic C-H Bonds: this compound, in conjunction with a Pd0 precatalyst and a quinone/iron phthalocyanine cocatalyst system, enables the aerobic acyloxylation of allylic C-H bonds with diverse carboxylic acids, expanding the scope of this reaction beyond acetic acid. []
- Aza-Wacker Reactions: this compound demonstrates "ligand-accelerated catalysis" in Pd(OAc)2-catalyzed oxidative cyclization of (E)-4-hexenyltosylamide, proving more effective than other bidentate ligands. []
A: Unlike many bidentate ligands that inhibit Pd-catalyzed aerobic oxidations, this compound promotes these reactions due to its ability to adopt both κ1- and κ2-coordination modes. This hemilabile character, confirmed by NMR and X-ray crystallography, allows for facile dissociation of one pyridyl ring, creating open coordination sites at the Pd center and facilitating key catalytic steps. [, ]
ANone: Density functional theory (DFT) calculations have been employed to:
- Investigate reaction mechanisms: DFT studies helped elucidate the reaction pathway of 3+2 cycloaddition reactions involving 9-oxo-4,5-diazafluorenium phenacylides, revealing a concerted nonsynchronous mechanism. []
- Understand ligand effects in catalysis: DFT calculations illuminated the influence of this compound and other chelating ligands on the energetics of the aza-Wacker reaction pathway, explaining their contrasting effects on catalytic activity. []
- Determine reduction potentials: DFT calculations complemented experimental data to determine the reduction potentials of (L)PdII(OAc)2 complexes, providing insights into how ligands like this compound modulate the oxidizing ability of PdII in catalytic reactions. []
ANone:
- Thermal Stability: Thermogravimetric analyses indicate that this compound-containing metal complexes generally exhibit good thermal stability. []
- Formulation Strategies: Encapsulation of this compound silver(I) nitrate complex (I) within hydrogels showcases a promising formulation strategy to enhance stability, control release, and improve its antibacterial efficacy. []
ANone: A variety of analytical techniques are employed, including:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the separation, identification, and quantification of this compound, offering high sensitivity and selectivity. []
- X-ray Diffraction: Provides detailed structural information for this compound and its metal complexes in the solid state, elucidating their coordination geometries and intermolecular interactions. [, , , , , , , , , , , , , , , , ]
- Elemental Analysis: Confirms the elemental composition of synthesized compounds, ensuring purity and consistency. [, ]
- Electrochemical Techniques (Cyclic Voltammetry): Provides insights into the redox properties of this compound and its metal complexes, which are relevant for understanding their reactivity and catalytic behavior. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

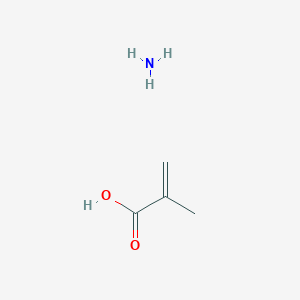

![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)
![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)
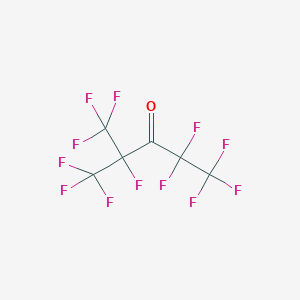


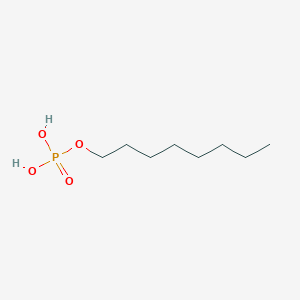
![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)


